molecular formula C17H18ClN5O B2395241 N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide CAS No. 303984-55-6

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide

Cat. No. B2395241
CAS RN: 303984-55-6
M. Wt: 343.82
InChI Key: AMPNGSZBNPNLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide” is a small molecule . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a 4-chlorophenyl group and a tert-butyl group . The chemical formula is C15H17ClN5 .


Physical And Chemical Properties Analysis

The average weight of this compound is 302.782 and the monoisotopic weight is 302.117248276 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current literature.

Scientific Research Applications

Antitumor Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. For instance, a series of these derivatives showed variable activity against human breast adenocarcinoma cell line MCF7, with some compounds demonstrating mild to moderate activity compared to doxorubicin, a reference antitumor agent. Notably, specific derivatives within this series were identified as having significant antitumor potential based on their IC50 values, indicating their effectiveness in inhibiting cancer cell proliferation (El-Morsy et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives has also yielded promising results. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated that some synthesized compounds exhibited higher antimicrobial activity than reference drugs. This suggests their potential as effective antimicrobial agents, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in combating various microbial infections (Hafez et al., 2016).

Adenosine Receptor Affinity

Another significant area of application for pyrazolo[3,4-d]pyrimidine derivatives is their affinity for adenosine receptors. Studies have shown that these compounds exhibit A1 adenosine receptor affinity, which is crucial for various physiological processes. The research indicates that specific substitutions at certain positions can enhance the activity of these compounds, offering insights into their potential therapeutic applications, especially in treating conditions related to adenosine receptor activity (Harden et al., 1991).

Mechanism of Action

Target of Action

The primary targets of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.

Mode of Action

This compound interacts with its targets by binding to the ATP-binding site of these kinases, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions.

Biochemical Pathways

These pathways play a role in a variety of cellular processes, including cell growth, differentiation, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting tyrosine kinases, it can disrupt cellular signaling, potentially leading to altered cell growth, differentiation, and immune responses .

properties

IUPAC Name

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-10(24)21-15-13-14(11-5-7-12(18)8-6-11)22-23(17(2,3)4)16(13)20-9-19-15/h5-9H,1-4H3,(H,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNGSZBNPNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NN(C2=NC=N1)C(C)(C)C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.